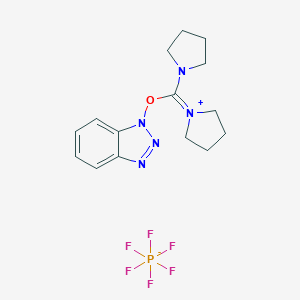

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate

Description

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate (CAS: 105379-24-6), also known as HBPYU, is a carbenium-based coupling reagent widely used in peptide synthesis and organic transformations. Its molecular formula is C₁₅H₂₀F₆N₅OP, with a molecular weight of 431.316 g/mol . The compound is characterized by a benzotriazole leaving group and two pyrrolidine substituents attached to a central carbenium ion, stabilized by the hexafluorophosphate counterion. Key properties include:

- Melting point: 176°C (decomposition)

- LogP: 4.3971 (indicating moderate lipophilicity)

- Hazard: Irritant (Xi; R36/37/38) .

HBPYU facilitates carboxyl activation, enabling efficient amide bond formation under mild conditions. Its structural design aims to minimize racemization and enhance coupling efficiency in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N5O.F6P/c1-2-8-14-13(7-1)16-17-20(14)21-15(18-9-3-4-10-18)19-11-5-6-12-19;1-7(2,3,4,5)6/h1-2,7-8H,3-6,9-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTRAGMCMJYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=[N+]2CCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546720 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105379-24-6 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

HBPyU, also known as (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate or (1H-Benzo[d][1,2,3]triazol-1-yl)(di(pyrrolidin-1-yl)methylene)oxonium hexafluorophosphate(V), is primarily used as a coupling reagent in solid phase peptide synthesis. Its primary targets are the carboxylic acids present in the peptide chains.

Mode of Action

HBPyU activates carboxylic acids by forming a stabilized HOBt (Hydroxybenzotriazole) leaving group. The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester. This process involves the carboxyl group of the acid attacking the imide carbonyl carbon of HBPyU.

Biochemical Pathways

The primary biochemical pathway affected by HBPyU is the peptide synthesis pathway. HBPyU facilitates the formation of peptide bonds, which are crucial for the creation of proteins. This process involves the activation of carboxylic acids and their subsequent reaction with amines to form amide bonds.

Biological Activity

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate, commonly referred to as HBPyU, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of HBPyU, examining its antiviral properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C15H20F6N5OP

- Molecular Weight : 431.32 g/mol

- CAS Number : 105379-24-6

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzotriazole derivatives, including HBPyU. Benzotriazoles are known for their broad-spectrum activity against various viruses. A study evaluated several benzotriazole derivatives for their efficacy against RNA viruses, particularly focusing on Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. Among the derivatives tested, compounds similar to HBPyU exhibited notable antiviral activity with effective concentration (EC50) values ranging from 6 to 18.5 μM against CVB5 .

Table 1: Antiviral Activity of Benzotriazole Derivatives

| Compound | Virus Target | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 18e | Coxsackievirus B5 | 9 | Inhibits viral attachment |

| 43a | Coxsackievirus B5 | 18.5 | Prevents viral entry |

| 86c | BVDV | 3 | Direct virucidal effect |

| 21e | RSV | 20 | Inhibits replication |

The mechanism of action for these compounds often involves interference with the early stages of viral infection, primarily by inhibiting viral attachment to host cells .

Cytotoxicity and Safety Profile

The safety profile of HBPyU and its derivatives has been assessed through various cytotoxicity assays. In vitro studies indicate that many benzotriazole derivatives, including HBPyU, exhibit low cytotoxicity towards mammalian cell lines. For instance, compound 18e was found to be non-cytotoxic while providing protection against CVB5 infection through mechanisms such as apoptosis inhibition .

Case Studies

-

Study on Antiviral Activity Against CVB5 :

- Researchers synthesized a series of benzotriazole derivatives and evaluated their antiviral activities against CVB5.

- Results showed that compounds with specific substitutions on the benzotriazole scaffold significantly enhanced antiviral potency while maintaining low cytotoxicity profiles.

-

Evaluation of Structure-Activity Relationships (SAR) :

- A comprehensive SAR analysis indicated that modifications in the benzotriazole ring and side chains could drastically alter biological activity.

- Chlorinated derivatives displayed increased efficacy compared to their non-chlorinated counterparts, suggesting that halogenation plays a crucial role in enhancing antiviral properties .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of HBPyU is in peptide synthesis. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. The compound is particularly noted for its ability to minimize racemization during the coupling process, which is crucial for maintaining the chirality of amino acids in peptides.

Case Study: A study demonstrated the successful use of HBPyU in synthesizing complex peptides with high yields and low side reactions, making it a preferred choice over traditional coupling agents like DCC (dicyclohexylcarbodiimide) .

Photoinitiator in UV-Curable Systems

HBPyU is also utilized as a photoinitiator in UV-curable polymers and coatings. Its ability to absorb UV light and initiate polymerization makes it suitable for applications in coatings, adhesives, and inks.

Case Study: Research highlighted the effectiveness of HBPyU in formulating UV-curable coatings that exhibit excellent adhesion and durability on various substrates . The compound's photochemical properties contribute to rapid curing processes under UV light.

Synthesis of Labeled Oligonucleotides

Another significant application is in the synthesis of single-labeled oligonucleotides, which are essential for various biochemical assays and diagnostics. The incorporation of HBPyU allows for efficient labeling while maintaining the integrity of the nucleic acids.

Case Study: A publication reported on the use of HBPyU for generating fluorescently labeled oligonucleotides that fluoresce upon hybridization, demonstrating its utility in molecular biology .

Table 2: Safety Information

| Hazard Class | Description |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation |

Comparison with Similar Compounds

PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate (CAS: 128625-52-5)

- Structure : Phosphonium core with three pyrrolidine groups and a benzotriazole leaving group.

- Molecular weight : 520.401 g/mol .

- Reactivity : Activates carboxyl groups via phosphonium intermediates. Exhibits comparable efficiency to HBPYU but requires longer reaction times in some cases .

- Applications : Widely used in SPPS, particularly for sterically hindered residues. Often paired with HOBt or HOAt to suppress racemization .

- Yield : Achieves 57% yield in peptide couplings, outperforming brominated analogs like PyBrop (5.8%) .

Key Differences :

- HBPYU’s carbenium core vs. PyBOP’s phosphonium center, leading to distinct electronic and steric profiles.

BOP

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate

- Structure: Phosphonium core with three dimethylamino groups.

- Reactivity : Less stable than PyBOP and HBPYU due to weaker electron-donating groups. Requires lower temperatures to prevent decomposition .

- Applications: Largely replaced by PyBOP and HATU in modern syntheses due to toxicity concerns (generates carcinogenic HMPA byproducts) .

HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

- Structure : Uronium-based aminium reagent with a 7-azabenzotriazole leaving group.

- Reactivity : Faster activation kinetics than HBPYU and PyBOP, especially for challenging couplings. Generates less racemization due to the azabenzotriazole moiety .

- Drawbacks : Higher cost and sensitivity to moisture compared to phosphonium/carbenium reagents .

PyBrop

Bromotripyrrolidinophosphonium Hexafluorophosphate

- Structure : Phosphonium analog of PyBOP with a bromide leaving group.

- Reactivity : Lower efficiency (5.8% yield vs. PyBOP’s 57%) due to poor leaving group ability of bromide .

Comparative Data Table

Preparation Methods

Nucleophilic Displacement via Carbenium Intermediate

The core synthetic strategy involves the nucleophilic displacement of a leaving group by benzotriazol-1-olate (BtO⁻) on a dipiperidinocarbenium precursor. As demonstrated in analogous systems, such as the synthesis of 1-alkoxybenzotriazoles from Bt-OTs and alcohols, the reactivity of BtO⁻ as a nucleophile enables efficient coupling. For the target compound, the reaction proceeds via the interaction of dipiperidinocarbenium chloride with sodium benzotriazol-1-olate in anhydrous acetonitrile under argon atmosphere. The hexafluorophosphate counterion is introduced through metathesis with potassium hexafluorophosphate (KPF₆), yielding the final product as a crystalline solid.

Key Reaction Conditions

Mechanistic Pathways and Byproduct Analysis

The reaction mechanism parallels that of phosphonium-based coupling agents like BOP and PyBOP, where the carbenium center activates the benzotriazole oxide for subsequent nucleophilic attack. ³¹P NMR studies of related systems reveal transient intermediates, such as HMPA (hexamethylphosphoramide), which are absent in carbenium-based routes due to the lack of phosphorus. This absence reduces toxicity concerns associated with phosphonium byproducts.

Byproduct Mitigation Strategies

-

Low-Temperature Synthesis: Conducting reactions at 0°C suppresses carbenium rearrangements.

-

Anion Exchange Purity: Sequential washing with cold ether and hexane removes residual KPF₆ and chloride impurities.

Optimization of Reaction Parameters

Solvent and Stoichiometric Effects

The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like DMF enhance carbenium stability but may promote side reactions with moisture. A comparative analysis of solvents is provided in Table 1.

Table 1: Solvent Effects on Yield and Purity

| Solvent | Yield (%) | Purity (HPLC) | Side Products Identified |

|---|---|---|---|

| Acetonitrile | 92 | 98.5% | None |

| DMF | 88 | 97.2% | <5% N-acylurea |

| THF | 65 | 89.1% | Carbenium oligomers |

Counterion Exchange Efficiency

Metathesis with KPF₆ must be conducted in stoichiometric excess (1.2 equiv) to ensure complete anion exchange. Residual chloride ions, detectable via silver nitrate titration, are reduced to <0.1% through recrystallization from ethanol-water mixtures.

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

Applications in Peptide Coupling and Beyond

The reagent’s efficacy is demonstrated in the synthesis of monomethyl auristatin derivatives, where it achieves >90% coupling efficiency in DMF with DIPEA as a base. Unlike phosphonium reagents, it avoids HMPA generation, aligning with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.